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Compound of Interest

Compound Name: Dap-NE

Cat. No.: B12383525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of γ-D-glutamyl-meso-diaminopimelic acid

(iE-DAP), a key bacterial-derived molecule, and its significant role in the activation of the innate

immune system. We will delve into the molecular mechanisms of iE-DAP recognition, the

subsequent signaling cascades, and the quantitative effects on immune responses. Detailed

experimental protocols for studying these phenomena are also provided.

Introduction to iE-DAP
iE-DAP is a dipeptide component of the peptidoglycan (PGN) cell wall of most Gram-negative

and certain Gram-positive bacteria, such as Bacillus subtilis and Listeria monocytogenes.[1][2]

It serves as a pathogen-associated molecular pattern (PAMP) that is recognized by the host's

innate immune system.
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Property Value

Systematic Name γ-D-glutamyl-meso-diaminopimelic acid

Molecular Formula C₁₂H₂₁N₃O₇

Molecular Weight 319.31 g/mol

Structure

A dipeptide consisting of D-glutamic acid linked

via its gamma carboxyl group to a meso-

diaminopimelic acid residue.

The iE-DAP Recognition and Signaling Pathway
The primary intracellular receptor for iE-DAP is the Nucleotide-binding Oligomerization Domain-

containing protein 1 (NOD1).[2] NOD1 is a member of the NOD-like receptor (NLR) family of

pattern recognition receptors (PRRs) that are crucial for detecting intracellular pathogens.[3]

Upon binding of iE-DAP to the leucine-rich repeat (LRR) domain of NOD1, a conformational

change is induced, leading to the oligomerization of NOD1. This activation facilitates the

recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2),

through a homotypic CARD-CARD interaction.[4][5] The recruitment of RIPK2 is a critical step

that initiates downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB)

and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

NF-κB Signaling Pathway
The activation of RIPK2 leads to its autophosphorylation and subsequent recruitment of the

TAK1 (Transforming growth factor-β-activated kinase 1) complex, which includes TAB1 and

TAB2/3.[4][6] TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex,

composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). The

activated IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for

ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the

NF-κB dimer (typically p50/p65), allowing its translocation into the nucleus, where it binds to

specific DNA sequences to promote the transcription of pro-inflammatory genes.[6]

MAPK Signaling Pathway
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In addition to the NF-κB pathway, the activated TAK1 complex also initiates the MAPK signaling

cascade.[4] This involves the phosphorylation and activation of MAPK kinases (MKKs), which

in turn phosphorylate and activate MAPKs such as p38, JNK (c-Jun N-terminal kinase), and

ERK (extracellular signal-regulated kinase).[6] Activated MAPKs phosphorylate various

transcription factors, including AP-1 (Activator protein 1), which also translocate to the nucleus

to induce the expression of genes encoding inflammatory cytokines and chemokines.
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Caption: iE-DAP signaling through NOD1 to activate NF-κB and MAPK pathways.

Quantitative Effects of iE-DAP on Innate Immune
Responses
Stimulation of various cell types with iE-DAP leads to a dose- and time-dependent production

of pro-inflammatory cytokines and chemokines. The following tables summarize quantitative

data from selected studies.

Table 1: iE-DAP Induced Cytokine Production in Bovine Mammary Epithelial Cells (BMECs)[7]
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iE-DAP Conc.
(ng/mL)

Treatment
Time (h)

Cytokine
Fold Change
(mRNA) vs.
Control

Cytokine
Release
(pg/mL) vs.
Control

10 12 IL-1β

Significant

Increase (p <

0.01)

Significant

Increase

100 12 IL-6

Significant

Increase (p <

0.01)

Significant

Increase

100 12 IL-8

Significant

Increase (p <

0.01)

Significant

Increase

1000 1 IL-1β

Significant

Increase (p <

0.01)

-

1000 1 IL-6

Significant

Increase (p <

0.01)

-

1000 1 IL-8

Significant

Increase (p <

0.05)

-

Table 2: iE-DAP Induced Cytokine Production in Human Trophoblast Cells (HTR8)[8]
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iE-DAP Conc.
(µg/mL)

Treatment Time (h) Cytokine
Concentration
(pg/mL)

0.1 24 IL-8 ~150

1 24 IL-8 ~250

10 24 IL-8 ~400

10 6 IL-6 ~20

10 12 IL-6 ~40

10 24 IL-6 ~60

Table 3: C12-iE-DAP (a potent iE-DAP analog) Induced Cytokine Production in Human

Monocytic THP-1 Cells[9]

C12-iE-DAP Conc.
(µM)

Treatment Time (h) Cytokine Release (pg/mL)

0.2 20 IL-8 ~200

2 20 IL-8 ~600

10 20 IL-8 ~1000

20 20 IL-8 ~1200

2 20 TNF-α Not significant

10 20 TNF-α Not significant

Experimental Protocols
Detailed methodologies for key experiments used to investigate the effects of iE-DAP on innate

immunity are provided below.

NOD1-dependent NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway in response to iE-DAP

stimulation.
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Materials:

HEK293T cells

Expression plasmid for human NOD1

NF-κB luciferase reporter plasmid (e.g., pNF-κB-Luc)

Control plasmid for transfection efficiency (e.g., Renilla luciferase plasmid)

Transfection reagent (e.g., Lipofectamine 2000)

iE-DAP

Dual-Luciferase Reporter Assay System

Luminometer

Protocol:

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and

incubate overnight.

Transfection: Co-transfect the cells with the NOD1 expression plasmid, NF-κB luciferase

reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection

reagent according to the manufacturer's instructions.

Incubation: Incubate the transfected cells for 24 hours.

Stimulation: Replace the medium with fresh medium containing various concentrations of iE-

DAP (e.g., 0.1, 1, 10, 100 ng/mL) or a vehicle control.

Incubation: Incubate the cells for 6-8 hours.

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in

the Dual-Luciferase Reporter Assay System.
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Luminescence Measurement: Measure the firefly and Renilla luciferase activities

sequentially in a luminometer according to the assay kit's protocol.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

account for variations in transfection efficiency. Express the results as fold induction over the

vehicle control.
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Caption: Workflow for the NF-κB Luciferase Reporter Assay.
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Western Blot Analysis of Phosphorylated NF-κB p65
This protocol details the detection of the activated form of the NF-κB p65 subunit.

Materials:

Cell line of interest (e.g., HeLa, THP-1)

iE-DAP

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-β-actin

(loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Protocol:

Cell Culture and Stimulation: Culture cells to 70-80% confluency and then stimulate with iE-

DAP (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample

buffer and boil for 5 minutes.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

phospho-p65 overnight at 4°C. For the loading control and total p65, separate blots or

stripping and reprobing can be used.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection: Apply the ECL substrate and visualize the protein bands using a

chemiluminescence imaging system.

Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to the

total p65 or β-actin signal.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Cytokine Quantification
This protocol is for measuring the concentration of cytokines secreted into the cell culture

supernatant.

Materials:

Cell culture supernatants from iE-DAP stimulated cells

Cytokine-specific ELISA kit (e.g., for human IL-6 or TNF-α)

Microplate reader
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Protocol:

Prepare Reagents and Standards: Reconstitute and prepare all reagents and standards as

per the ELISA kit manufacturer's instructions.

Coating: Add the capture antibody to the wells of a 96-well plate and incubate overnight at

4°C.

Washing: Wash the plate multiple times with the provided wash buffer.

Blocking: Add the blocking buffer to each well and incubate for 1-2 hours at room

temperature.

Washing: Repeat the washing step.

Sample and Standard Incubation: Add the standards and cell culture supernatants to the

appropriate wells and incubate for 2 hours at room temperature.

Washing: Repeat the washing step.

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and

incubate for 1-2 hours at room temperature.

Washing: Repeat the washing step.

Enzyme Conjugate Incubation: Add the streptavidin-HRP conjugate to each well and

incubate for 30 minutes at room temperature.

Washing: Repeat the washing step.

Substrate Addition: Add the TMB substrate to each well and incubate in the dark for 15-30

minutes.

Stop Reaction: Add the stop solution to each well.

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
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Data Analysis: Generate a standard curve from the absorbance values of the standards and

calculate the concentration of the cytokine in the samples.

Conclusion
iE-DAP is a potent activator of the innate immune system through its specific recognition by the

intracellular receptor NOD1. This interaction triggers the NF-κB and MAPK signaling pathways,

leading to the production of a wide range of pro-inflammatory cytokines and chemokines. The

quantitative data and detailed experimental protocols provided in this guide offer a

comprehensive resource for researchers and professionals in the fields of immunology and

drug development to further investigate the role of iE-DAP in health and disease, and to

explore its potential as a therapeutic target or adjuvant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [iE-DAP and its Effect on Innate Immunity: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383525#ie-dap-and-its-effect-on-innate-immunity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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